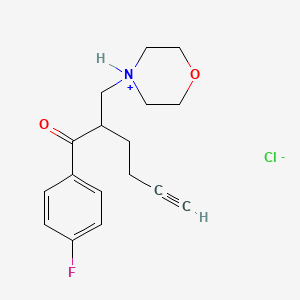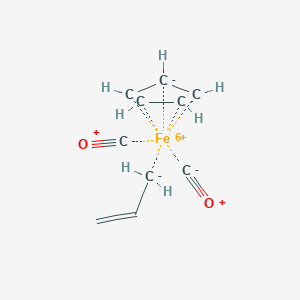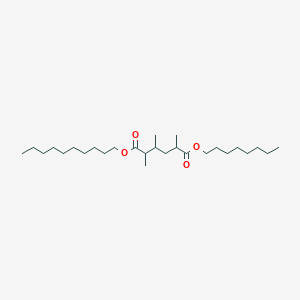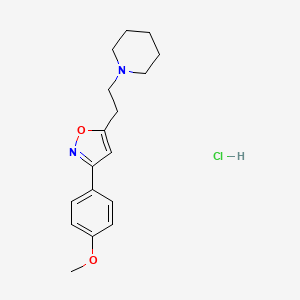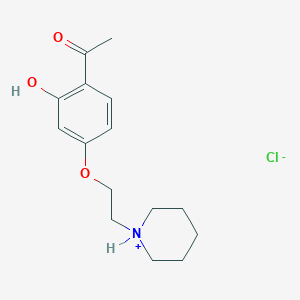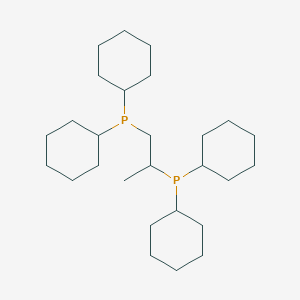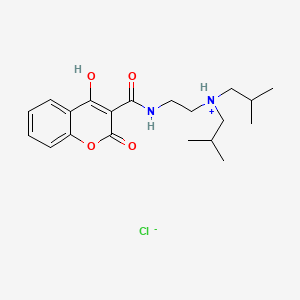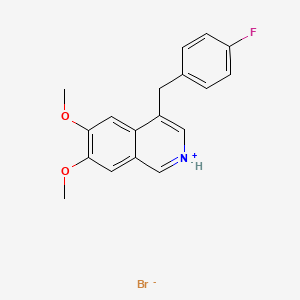
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride is a chemical compound with the molecular formula C17-H22-N2-O2.Cl-H and a molecular weight of 322.87 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-naphthalenecarboxylic acid with 2-diethylaminoethanol in the presence of a dehydrating agent to form the ester. The ester is then treated with hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride can be compared with other similar compounds, such as:
Procaine: Both compounds are used as local anesthetics, but this compound may have different pharmacokinetic properties.
Proparacaine: Similar to procaine, proparacaine is also a local anesthetic but is primarily used in ophthalmology.
Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups and applications.
Eigenschaften
CAS-Nummer |
23379-41-1 |
|---|---|
Molekularformel |
C17H23ClN2O2 |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
diethyl-[2-(naphthalen-2-ylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-3-19(4-2)11-12-21-17(20)18-16-10-9-14-7-5-6-8-15(14)13-16;/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20);1H |
InChI-Schlüssel |
FIXCBPAWNQSZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)NC1=CC2=CC=CC=C2C=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


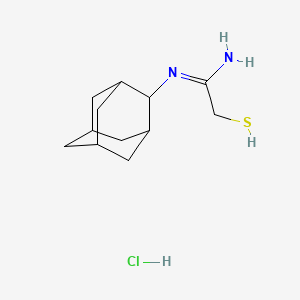
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
